The synthesis of 6-(3-Phenylpropyl)oximino naltrexone involves several key steps, primarily focusing on the modification of the naltrexone structure to introduce the oxime functionality. The general synthetic route begins with the formation of a 6-oxo morphinan structure, which serves as a precursor.
The molecular structure of 6-(3-Phenylpropyl)oximino naltrexone can be described as follows:
6-(3-Phenylpropyl)oximino naltrexone participates in several chemical reactions that are vital for its synthesis and potential applications:
These reactions are generally conducted under controlled conditions to optimize yield and selectivity.
The mechanism of action for 6-(3-Phenylpropyl)oximino naltrexone is primarily based on its interaction with opioid receptors:
The physical and chemical properties of 6-(3-Phenylpropyl)oximino naltrexone contribute significantly to its behavior in biological systems:
Data on these properties can often be found in chemical databases or through experimental determination.
6-(3-Phenylpropyl)oximino naltrexone has several notable applications in scientific research:
6-(3-Phenylpropyl)oximino naltrexone (systematic name: 6-[(3-Phenylpropyl)oximino]-17-(cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxymorphinan) is a semisynthetic opioid derivative created by modifying the C6 ketone group of naltrexone. The core morphinan structure consists of a tetracyclic framework with a piperidine ring fused to phenolic and cyclohexenone rings. The defining structural modification is the replacement of the C6 carbonyl with an oximino ether linkage (–N=O–CH₂–CH₂–C₆H₅) connected to a 3-phenylpropyl chain [2] [3] [8]. This introduces:
Table 1: Key Structural Features of 6-(3-Phenylpropyl)oximino Naltrexone
Position | Modification | Chemical Significance |
---|---|---|
C6 | Ketone → Oximino ether | Enhanced δ/κ receptor affinity; altered stereoelectronics |
C14 | Hydroxyl | Critical for receptor hydrogen-bonding network |
N17 | Cyclopropylmethyl | Prevents μ-receptor agonism; confers antagonist base |
Substituent | 3-Phenylpropyl chain | Hydrophobic pocket engagement; potency modulation |
Synthesis begins with naltrexone free base, obtained via N-demethylation of noroxymorphone followed by N-alkylation with cyclopropylmethyl halide [4]. The C6 oxime derivatization proceeds via:
Table 2: Pharmacological Comparison with Naltrexone and Analogues
Compound | C6 Modification | μ Receptor Ki (nM) | KOP Receptor Ki (nM) | Primary Activity | Analgesic ED₅₀ (Tail-Flick, mg/kg) |
---|---|---|---|---|---|
Naltrexone | Ketone | 0.34 [5] | 0.41 [5] | Antagonist | Inactive |
NPC 831 | Phenethyloximino | 4.02* | 1.86* | Agonist | 4.02 [2] |
6-(3-Phenylpropyl)oximino naltrexone (NPC 836) | 3-Phenylpropyloximino | 0.16–1.40 [8] | 0.08* | Agonist | 0.02 (writhing); 2.24 (tail-flick) [2] |
14-Phenylpropoxymetopon | 14-Phenylpropoxy | 0.20 [8] | 0.54 [8] | Agonist | 0.0003 [8] |
*Data extrapolated from agonist potency assays [2]
Key distinctions:
Nuclear Magnetic Resonance (NMR)¹:
Mass Spectrometry:
X-ray Crystallography:
Table 3: NMR Assignments for Key Protons (500 MHz, DMSO-d₆)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Basis |
---|---|---|---|---|
H-1 | 6.52 | d | 8.2 | Aromatic coupling |
H-5 | 4.80 | s | - | C6 modification shift |
–O–CH₂– (oxime) | 4.12 | t | 6.8 | Ethylene spacer |
Ph–H (ortho) | 7.21 | m | - | Aromatic integration |
N–CH₂– (cyclopropyl) | 2.42 | s | - | N-alkylation signature |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7